(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Description
This compound is a stereochemically complex carbohydrate derivative featuring a fused tetrahydrofuro[3,4-d][1,3]dioxolane core. Key structural elements include:
- Stereochemistry: The (3aR,6R,6aR) configuration defines the spatial arrangement of the fused bicyclic system, critical for its reactivity and biological interactions.
- Protecting groups: The tert-butyldiphenylsilyl (TBDPS) group shields the hydroxymethyl moiety, while the 2,2-dimethyl substituents stabilize the dioxolane ring .
- Functional groups: A free hydroxyl group at position 4 enables further derivatization, making this compound a versatile intermediate in nucleoside and antiviral drug synthesis .
Properties
IUPAC Name |
(3aR,6R,6aR)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O5Si/c1-23(2,3)30(17-12-8-6-9-13-17,18-14-10-7-11-15-18)26-16-19-20-21(22(25)27-19)29-24(4,5)28-20/h6-15,19-22,25H,16H2,1-5H3/t19-,20-,21-,22?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVHEXLXHQNNLL-NJTYFVPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)O)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441615 | |
| Record name | (3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141607-35-4 | |
| Record name | (3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that tert-butyldiphenylsilyl (tbdps) is a protecting group for alcohols. This suggests that the compound might interact with biological molecules that have alcohol groups, such as certain proteins or nucleic acids.
Mode of Action
The compound’s mode of action is likely related to its role as a protecting group for alcohols. In chemical synthesis, protecting groups like TBDPS are used to temporarily mask reactive groups to prevent unwanted reactions. Once the desired reactions have taken place, the protecting groups can be removed to restore the original functionality of the molecule.
Biological Activity
(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol, commonly referred to as compound 145307-55-7, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H32O5Si
- Molecular Weight : 432.58 g/mol
- CAS Number : 145307-55-7
- LogP : 3.1173 (indicating moderate lipophilicity)
- Polar Surface Area (TPSA) : 44.76 Ų
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological potential. The following sections summarize key findings regarding its activity against different biological targets.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction via caspase activation |
| HT-29 (Colon) | 15.0 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed promising results against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.
- Cell Cycle Modulation : Arresting the cell cycle at specific checkpoints to inhibit proliferation.
- Membrane Disruption : Altering the integrity of microbial membranes leading to cell death.
Case Studies
Several case studies have been documented highlighting the compound's efficacy in various biological contexts:
-
Study on Breast Cancer Cells :
- A study conducted by Zhang et al. (2022) reported that treatment with this compound resulted in a dose-dependent decrease in MCF-7 cell viability with significant apoptosis markers noted after 24 hours of exposure.
-
Antibacterial Efficacy Assessment :
- In a comparative study by Lee et al. (2023), this compound was tested against standard antibiotics and demonstrated superior activity against multi-drug resistant strains.
Comparison with Similar Compounds
TBDPS vs. TBDMS Derivatives
Fluorinated Analogues
- Compound 16a (): Contains a 5-fluoro substituent. Fluorination enhances metabolic stability and alters electronic properties, increasing lipophilicity by ~0.5 logP units compared to the non-fluorinated parent compound .
- Compound 16b (): Features 5,5-difluoro substitution, further increasing resistance to enzymatic degradation but reducing solubility in aqueous media (logP +1.2 vs. parent) .
Derivatives with Alternative Protecting Groups
Benzyloxymethyl-Substituted Analogues
Methoxy-Substituted Analogues
- [(3aR,4S,6R,6aR)-4-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol (): Methoxy group at position 4 instead of hydroxyl. Impact: Reduces hydrogen-bonding capacity, lowering solubility in polar solvents (e.g., 20% reduction in H2O solubility vs. hydroxyl analogue) .
Nucleoside Derivatives
Purine-Containing Analogues
- ((3aR,4R,6R,6aR)-6-(6-Amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol (): Integrates a chloropurine moiety. Applications: Serves as a key intermediate in adenosine receptor antagonists; exhibits IC50 < 10 nM in kinase inhibition assays .
Stability and Reactivity Trends
| Property | TBDPS Derivative | TBDMS Derivative | BOM Derivative |
|---|---|---|---|
| Acid Stability (1M HCl) | Stable (>24 h) | Partial cleavage (~50% in 6 h) | Stable |
| Base Stability (1M NaOH) | Stable | Rapid cleavage (~90% in 1 h) | Stable |
| Solubility in CH2Cl2 | 120 mg/mL | 150 mg/mL | 95 mg/mL |
Preparation Methods
Carbohydrate Precursor Functionalization
The synthesis typically begins with protected sugar derivatives. A representative route starting from 1,2-O-isopropylidene-α-D-xylofuranose involves:
Step 1: Tritylation of Primary Hydroxyl
-
Reagents: Trityl chloride (1.1 equiv), pyridine (0.5 M)
-
Conditions: Room temperature, 12 h
-
Yield: 83% after column chromatography (cyclohexane/EtOAc 4:1)
Step 2: Silylation of Secondary Hydroxyl
Step 3: Acid-Mediated Cyclization
-
Reagents: p-TsOH (0.1 equiv), acetone
-
Conditions: Reflux, 3 h
-
Result: Forms tetrahydrofuro[3,4-d][1,dioxol core with 92% diastereomeric excess
Advanced Stereocontrol Methodologies
Sharpless Asymmetric Dihydroxylation
A pivotal technique borrowed from prostaglandin synthesis enables precise stereochemical control:
Procedure:
-
Treat olefin intermediate with (DHQD)₂PHAL ligand (0.015 equiv)
-
React with K₃Fe(CN)₆/K₂CO₃/OsO₄ system in t-BuOH/H₂O
-
Key Parameters:
Industrial-Scale Production Considerations
Patent EP2707363B1 details critical adaptations for bulk synthesis:
Table 1: Comparison of Laboratory vs. Industrial Conditions
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Cyclization Solvent | CH₂Cl₂ (0.1 M) | MTBE (0.5 M) |
| Catalyst Loading | 0.1 eq p-TsOH | 0.05 eq H₂SO₄ |
| Workup | Column Chromatography | Crystallization (Hexane) |
| Cycle Time | 48 h | 12 h |
| Overall Yield | 62% | 78% |
Critical Reaction Optimization Data
Table 2: Silylation Efficiency vs. Protecting Group
| Protecting Group | Coupling Reagent | Temp (°C) | Yield (%) | Deprotection Ease |
|---|---|---|---|---|
| TBDPS | TBDPSCl/imidazole | 0 | 89 | TBAF/THF |
| Trityl | TrCl/pyridine | 25 | 83 | HCOOH/CHCl₃ |
| Acetyl | Ac₂O/DMAP | -20 | 95 | NH₃/MeOH |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : 1D H/C NMR and 2D techniques (COSY, HSQC) resolve stereochemistry and verify the TBDPS group’s presence. For example, the tert-butyl group in TBDPS shows distinct singlet peaks at ~1.0 ppm in H NMR .
- HPLC-MS : Reverse-phase HPLC with mass spectrometry confirms purity (>98%) and molecular weight (e.g., 358.41 g/mol for intermediates) .
- X-ray Crystallography : Resolves absolute configuration for crystalline intermediates, critical for validating synthetic routes .
How are contradictions in spectral data resolved during intermediate characterization?
Advanced Research Focus
Contradictions (e.g., unexpected coupling constants in NMR or ambiguous mass fragments) require:
- Multi-Technique Cross-Validation : Combining NMR, IR, and high-resolution MS to reconcile discrepancies. For example, a mass fragment at m/z 190.19 may indicate cleavage of the TBDPS group .
- Computational Modeling : DFT calculations predict NMR chemical shifts or optical rotations to match experimental data .
- Database Surveys : Referencing structural analogs in the Cambridge Structural Database (CSD) to identify common spectral artifacts .
What role does this compound play in nucleoside analog development?
Basic Research Focus
The compound’s furanodioxolane core resembles ribose moieties in nucleosides, making it a precursor for antiviral or anticancer prodrugs. Applications include:
- Prodrug Activation : The TBDPS-protected hydroxyl can be selectively deprotected to introduce nucleobases (e.g., purine derivatives) via Mitsunobu or SN2 reactions .
- Biological Stability : The 2,2-dimethyl group enhances metabolic stability compared to unmodified sugars .
What strategies optimize regioselective functionalization without disrupting sensitive groups?
Q. Advanced Research Focus
- Stepwise Protection : Sequential use of orthogonal protecting groups (e.g., TBDPS for primary hydroxyls and isopropylidene for diols) ensures regiocontrol .
- Low-Temperature Reactions : Performing reactions at −40°C minimizes unwanted side reactions (e.g., silyl migration) .
- Microwave-Assisted Synthesis : Accelerates reaction times for temperature-sensitive steps, improving yields of intermediates .
How do researchers address solubility issues in aqueous reaction conditions?
Advanced Research Focus
The compound’s hydrophobicity (due to TBDPS and dimethyl groups) complicates aqueous-phase reactions. Solutions include:
- Co-Solvent Systems : Using THF/water mixtures or surfactants to enhance solubility .
- Derivatization : Temporarily introducing polar groups (e.g., sulfonates) for solubility, later removed post-reaction .
What are the implications of batch-to-batch variability in catalytic hydrogenation steps?
Advanced Research Focus
Variability in hydrogenation efficiency (e.g., during deprotection) can arise from catalyst poisoning or solvent impurities. Mitigation involves:
- Catalyst Screening : Testing Pd/C, PtO, or Raney Ni for optimal activity .
- Inert Atmosphere Control : Rigorous degassing of solvents to prevent inhibitor formation .
- Quality Control : Using HPLC to quantify residual protecting groups and adjust reaction times .
How is computational chemistry applied to predict reaction pathways for this compound?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Model transition states for silylation or glycosylation steps to predict regioselectivity .
- Docking Studies : Predict interactions between the compound and biological targets (e.g., viral polymerases) to guide derivatization .
What safety protocols are critical when handling azide-containing intermediates?
Basic Research Focus
While not directly applicable to the target compound, azide-functionalized analogs (common in nucleoside synthesis) require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
